5-Chloro-2-methoxy-4-methylpyridine
Overview
Description
5-Chloro-2-methoxy-4-methylpyridine is a chemical compound. It is a pesticide intermediate .
Synthesis Analysis
The synthesis of 5-Chloro-2-methoxy-4-methylpyridine has been reported in several methods . One of the methods involves the reaction of a 2-alkoxy-5-alkoxymethylpyridine derivative with a chlorinating agent . Another method involves the use of a glass pressure reactor with cross-beam stirrer charged under argon with 2-chloro-5-methyl-4-nitro-1-oxidopyridin-1-ium and a hydrogenation catalyst .Physical And Chemical Properties Analysis
5-Chloro-2-methoxy-4-methylpyridine is a solid at room temperature . It has a molecular weight of 157.6 .Scientific Research Applications
Synthesis of Pyridine Derivatives
5-Chloro-2-methoxy-4-methylpyridine is a key component in the synthesis of various pyridine derivatives. One study demonstrated its role in synthesizing 4-methoxy-2,3,5-trimethylpyridine, a compound relevant for gastric-acid inhibiting activities (Mittelbach et al., 1988). Another research synthesized methyl 3-(2-methoxy-4-pyridyl)propionate, an intermediate in the creation of potent long-acting histamine H2-receptor antagonists (Adger et al., 1988).
Chemical Reactions with Other Compounds
Studies have shown that 5-Chloro-2-methoxy-4-methylpyridine reacts with various chemicals to form different compounds. For instance, a reaction with CsSO4F in methanol leads to 2-methoxy-3-chloropyridine (Stavber & Zupan, 1990). Similarly, synthesis and characterization studies have been conducted on various derivatives like 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol (Bai Linsha, 2015).
Synthesis and Reactivity Studies
Various synthesis and reactivity studies involving 5-Chloro-2-methoxy-4-methylpyridine have been explored. For example, the synthesis of 5-chloro-2,4-dihydroxypyridine and its reactivity towards different agents has been examined (Kolder & Hertog, 2010). Furthermore, the nitration of 3-chloro-5-methoxypyridine N-oxide to produce various nitropyridines has been documented (Bissell & Swansiger, 1987).
Photophysical and Spectroscopic Analysis
Photophysical and Spectroscopic Analysis
Research has been conducted on the photophysical properties and spectroscopic analysis of compounds involving 5-Chloro-2-methoxy-4-methylpyridine. For example, a study focused on synthesizing and analyzing the properties of 2-methoxy- and 2-morpholino pyridine compounds, highlighting their potential as highly emissive fluorophores in solution and solid states (Hagimori et al., 2019). Additionally, equilibrium studies have been conducted to understand the effects of substituents on methoxypyridine-1-methylpyridone equilibria, providing insights into the stability and reactivity of such compounds (Beak et al., 1972).
Bioconjugation and Binding Properties
The compound has also been used in the synthesis of oligonucleotides covalently linked to an acridine derivative. This research is significant for understanding the binding properties of these conjugates with DNA, which has implications in biochemistry and molecular biology (Asseline et al., 1996).
Safety And Hazards
5-Chloro-2-methoxy-4-methylpyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the target organ being the respiratory system .
properties
IUPAC Name |
5-chloro-2-methoxy-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-3-7(10-2)9-4-6(5)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGUAUPSFZGBPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630889 | |
Record name | 5-Chloro-2-methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-methoxy-4-methylpyridine | |
CAS RN |
851607-29-9 | |
Record name | 5-Chloro-2-methoxy-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.